N-(4-acetylphenyl)-2-chlorobenzenesulfonamide
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Overview
Description
N-(4-acetylphenyl)-2-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-chlorobenzenesulfonamide typically involves the reaction of 4-acetylphenylamine with 2-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
N-(4-acetylphenyl)-2-chlorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
Uniqueness
N-(4-acetylphenyl)-2-chlorobenzenesulfonamide is unique due to the presence of both an acetyl group and a chlorobenzenesulfonamide moiety. This combination imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C14H12ClNO3S |
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Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)11-6-8-12(9-7-11)16-20(18,19)14-5-3-2-4-13(14)15/h2-9,16H,1H3 |
InChI Key |
RFAZOCJZLBPYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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